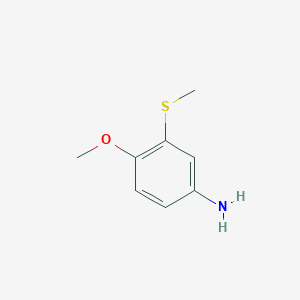

4-Methoxy-3-(methylsulfanyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methoxy-3-(methylsulfanyl)aniline is an organic compound with the molecular formula C8H11NOS It is characterized by the presence of a methoxy group (-OCH3) and a methylsulfanyl group (-SCH3) attached to an aniline ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(methylsulfanyl)aniline typically involves the following steps:

Nitration of Anisole: Anisole (methoxybenzene) is nitrated to form 4-methoxy-3-nitrobenzene.

Reduction of Nitro Group: The nitro group in 4-methoxy-3-nitrobenzene is reduced to an amino group, resulting in 4-methoxyaniline.

Thioether Formation: 4-methoxyaniline undergoes a nucleophilic substitution reaction with a methylsulfanyl group donor, such as methylthiol, to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

4-Methoxy-3-(methylsulfanyl)aniline can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

Reduction: The nitro group (if present) can be reduced to an amino group.

Substitution: The methoxy and methylsulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as thiols or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted anilines depending on the nucleophile used.

Applications De Recherche Scientifique

4-Methoxy-3-(methylsulfanyl)aniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 4-Methoxy-3-(methylsulfanyl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting metabolic pathways. The methoxy and methylsulfanyl groups can influence the compound’s reactivity and binding affinity to molecular targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methoxyaniline: Lacks the methylsulfanyl group.

3-Methylsulfanylaniline: Lacks the methoxy group.

4-Methoxy-3-nitroaniline: Contains a nitro group instead of a methylsulfanyl group.

Uniqueness

4-Methoxy-3-(methylsulfanyl)aniline is unique due to the presence of both methoxy and methylsulfanyl groups on the aniline ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Activité Biologique

4-Methoxy-3-(methylsulfanyl)aniline, a compound characterized by its methoxy and methylsulfanyl substituents, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C9H13NOS. The presence of both a methoxy group (-OCH₃) and a methylthio group (-S-CH₃) contributes to its unique chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria. The mechanism involves disrupting quorum sensing pathways, which are crucial for bacterial communication and virulence factor expression. This disruption leads to reduced biofilm formation and virulence, making it a potential candidate for developing new antimicrobial agents .

Anticancer Activity

In studies examining the anticancer properties of this compound, it has demonstrated cytotoxic effects against several cancer cell lines. The compound appears to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. For instance, it has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to increased cell death in malignant cells.

Antiviral Effects

The compound's antiviral activity has also been explored, particularly against Hepatitis B virus (HBV). Preliminary findings suggest that it may enhance intracellular levels of APOBEC3G, a protein known to inhibit HBV replication. In vitro studies have reported IC50 values indicating effective inhibition of HBV replication, positioning it as a potential therapeutic agent for viral infections .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with various enzymes involved in cellular signaling pathways, leading to altered cell metabolism and proliferation.

- Quorum Sensing Interference : By disrupting bacterial communication systems, it reduces pathogenicity and biofilm formation in bacteria.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways by modulating the expression of key regulatory proteins.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antimicrobial activity | Significant inhibition of Gram-negative bacteria; disruption of biofilm formation observed. |

| Study 2 | Assess anticancer properties | Induced apoptosis in breast cancer cell lines; altered expression of apoptotic markers noted. |

| Study 3 | Investigate antiviral effects | Demonstrated potent anti-HBV activity with promising IC50 values; increased levels of APOBEC3G observed. |

Propriétés

IUPAC Name |

4-methoxy-3-methylsulfanylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCIQTYNTIBMZKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.